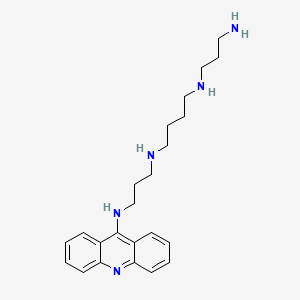

(9-Acridyl)-spermine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

101009-07-8 |

|---|---|

Molecular Formula |

C23H33N5 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

N'-[3-(acridin-9-ylamino)propyl]-N-(3-aminopropyl)butane-1,4-diamine |

InChI |

InChI=1S/C23H33N5/c24-13-7-16-25-14-5-6-15-26-17-8-18-27-23-19-9-1-3-11-21(19)28-22-12-4-2-10-20(22)23/h1-4,9-12,25-26H,5-8,13-18,24H2,(H,27,28) |

InChI Key |

LXZYOBAAZALAST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCNCCCCNCCCN |

Origin of Product |

United States |

Synthetic Methodologies for 9 Acridyl Spermine and Its Analogues

Strategies for Covalent Conjugation of Acridine (B1665455) and Spermine (B22157) Moieties

Amide Linkage Approaches (e.g., 9-Amidoacridine Conjugation)

The formation of an amide bond is a common strategy for conjugating acridine and spermine. This approach typically involves the reaction of an acridine-9-carboxylic acid derivative with a suitably protected spermine molecule.

A general route involves converting the carboxylic acid group at the 9-position of the acridine ring into a more reactive intermediate, such as an acyl chloride. internationalscholarsjournals.com For instance, 4-methoxyacridine-9-carboxylic acid can be treated with thionyl chloride to generate the corresponding acyl chloride. internationalscholarsjournals.com This reactive intermediate is then immediately reacted with a protected spermine, like tri-Boc-spermine, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). internationalscholarsjournals.com The base is crucial to neutralize the hydrochloric acid generated during the reaction, which could otherwise deprotect the spermine. internationalscholarsjournals.com The final deprotection of the amide conjugate is accomplished under standard acidic conditions to yield the desired 9-amidoacridine-spermine conjugate. internationalscholarsjournals.com

Another example is the synthesis of N1-(Acridin-9-ylcarbonyl)-1,5,9,14,18-pentazaoctadecane, a conjugate where spermine and a 9-amidoacridine moiety are joined via a trimethylene-amide group. core.ac.uk This linkage creates a stable and well-defined connection between the two key components of the molecule. core.ac.uk The resulting 9-amidoacridine derivatives often form photoactive compounds whose self-aggregating properties can be studied. researchgate.net

| Reactants | Reaction Conditions | Product Type | Reference(s) |

| Acridine-9-carboxylic acid, Thionyl chloride | Formation of acyl chloride intermediate | Acyl chloride | internationalscholarsjournals.com |

| Acyl chloride, Protected spermine (e.g., tri-Boc-spermine) | Presence of a base (e.g., DIPEA) | Protected 9-amidoacridine conjugate | internationalscholarsjournals.com |

| Protected 9-amidoacridine conjugate | Acidic conditions | Deprotected 9-amidoacridine conjugate | internationalscholarsjournals.com |

| Spermine, 9-amidoacridine moiety | Covalent bonding via a trimethylene-amide group | N1-(Acridin-9-ylcarbonyl)-... | core.ac.uk |

Amine Linkage Approaches (e.g., 9-Aminoacridine (B1665356) Conjugation)

Creating a direct amine linkage at the C-9 position of the acridine ring is another key synthetic strategy. This is generally achieved by the amination of an activated acridine derivative, such as 9-chloroacridine (B74977) or 9-phenoxyacridine, with a protected polyamine. academicjournals.org

The synthesis is typically carried out by heating the protected spermine with the activated acridine derivative in phenol (B47542) at approximately 120°C overnight. academicjournals.org Phenol serves as a solvent and facilitates the substitution reaction. After the reaction, the phenol is removed by washing a dichloromethane (B109758) solution of the mixture with aqueous sodium hydroxide. academicjournals.org The resulting tri-Boc protected spermine-acridine conjugate can then be isolated in high yields as a viscous yellow oil after chromatographic purification. academicjournals.org The final deprotection step involves treating the N-protected derivative with an acid like trifluoroacetic acid (TFA) in dichloromethane to yield the deprotected spermine-acridine conjugate as a hydrochloride salt. internationalscholarsjournals.comacademicjournals.org

For the synthesis of certain analogues, a Gabriel-type synthesis can be employed, starting with commercial 6,9-dichloro-2-methoxyacridine (B108733) or 9-chloroacridine, which are treated with a protected diamine in DMF with DIEA, followed by deprotection with TFA. mdpi.com

| Acridine Precursor | Amine Source | Reaction Conditions | Product | Reference(s) |

| 9-Chloroacridine or 9-Phenoxyacridine | Protected Spermine | Phenol, 120°C | Protected (9-Acridinyl)-spermine | academicjournals.org |

| 6,9-dichloro-2-methoxyacridine | Protected Diamine | DIEA, DMF, then TFA | Deprotected acridine-polyamine conjugate | mdpi.com |

| Protected (9-Acridinyl)-spermine | Trifluoroacetic Acid (TFA) in CH2Cl2 | Deprotection | (9-Acridinyl)-spermine hydrochloride salt | internationalscholarsjournals.comacademicjournals.org |

Aliphatic Linker Variations (e.g., Trimethylene, C3-C5 Methylene (B1212753) Units)

The aliphatic chain that tethers the acridine ring to the spermine moiety can be varied in length, which has been shown to impact the biological properties of the conjugates. nih.govnih.gov Researchers have synthesized series of derivatives where the linker comprises different numbers of methylene units.

For example, studies have reported the synthesis of acridine-spermine conjugates where the aliphatic linker consists of three to five (C3-C5) methylene units. nih.gov These linkers connect the N(1) position of the spermine chain to the 9-position of the acridine heterocycle through either an amide or an amine linkage. nih.gov In other work, spermine derivatives have been tethered to an aromatic nucleus via aliphatic chains composed of four or five methylene units. nih.govcapes.gov.bracs.org

Longer linkers, such as a hexamethylene chain, have also been used to covalently attach oligoamines like spermidine (B129725) to an acridine ring. nih.gov The choice of linker length is a critical design element, as it dictates the spatial relationship between the DNA-intercalating acridine head and the groove-binding polyamine tail. A trimethylene chain is another commonly used linker that connects 9-aminoacridine and spermine moieties. researchgate.net

| Linker Type | Number of Methylene Units | Conjugate Example | Reference(s) |

| Trimethylene | 3 | N(1)-(acridin-9-yl)-1,16-diamino-4,8,13-triazahexadecane | researchgate.net |

| Aliphatic Chain | 3-5 | N(1)-acridinyl-spermine (amide or amine linkage) | nih.gov |

| Aliphatic Tether | 4 | acridine-[C4 aliphatic tether]-spermine | nih.govcapes.gov.bracs.org |

| Aliphatic Tether | 5 | acridine-[C5 aliphatic tether]-spermine | nih.govcapes.gov.bracs.org |

| Hexamethylene Linker | 6 | Spermidine-acridine conjugate | nih.gov |

Synthesis of Bis-Acridinyl Spermine Derivatives

Bis-acridinyl spermine derivatives feature two acridine units attached to a single spermine molecule. The synthesis of these compounds requires more complex, multi-step procedures to ensure the correct placement of the acridine groups.

Methods for N1,N8-Bis(9-acridinyl)spermidine and Related Structures

The synthesis of bis-acridinyl polyamines, such as N1,N8-Bis(9-acridinyl)spermidine, often involves reacting a suitable diamine with an activated acridine precursor. mdpi.com An efficient five-step synthetic method has been developed to create spermine derivatives where acridine units are appended to the N4 and N9 positions via aliphatic tethers. nih.govcapes.gov.bracs.org

In one approach, a diamine such as N-(3-aminopropyl)-N-(4-aminobutyl)-4-methoxybenzylamine is dissolved in methanol (B129727) and reacted with two equivalents of 9-methoxyacridine (B162088). mdpi.com This reaction proceeds smoothly to give the bis-(9-acridinyl) compound. mdpi.comresearchgate.netresearchgate.net The resulting product, N1,N8-Bis-(9-acridinyl)-N4-(4-methoxybenzyl)spermidine, can be purified by gel filtration. mdpi.com However, using a more sterically hindered acridine, like 4,5-dimethyl-9-methoxyacridine, can result in low yields of the desired bis-acridine compound. mdpi.comresearchgate.netresearchgate.net

A simple and efficient method for the direct symmetrical bis-acylation of the primary amino groups of spermidine and other linear triamines using acylimidazoles has also been described, providing an alternative route to bis-substituted structures. doi.org

Biscyanoethylation and Subsequent Reduction Techniques

A key step in the synthesis of some bis-acridinyl derivatives is the preparation of the requisite diamine linker. Biscyanoethylation followed by reduction is a common technique used for this purpose. mdpi.comresearchgate.netresearchgate.net

This method involves the reaction of a primary amine, such as 4-methoxybenzylamine, with two moles of acrylonitrile (B1666552) in a Michael addition reaction. mdpi.comresearchgate.netresearchgate.net This step, known as biscyanoethylation, yields a dinitrile intermediate. The subsequent step is the in situ reduction of the dinitrile to the corresponding diamine. mdpi.comresearchgate.netresearchgate.net This reduction is typically achieved using a powerful reducing agent like lithium aluminium hydride (LiAlH4). mdpi.comresearchgate.netresearchgate.net The resulting diamine, for example, N,N-bis-(3-aminopropyl)-4-methoxybenzylamine, can then be used to react with acridine precursors to form the final bis-acridinyl conjugate. mdpi.com

Coupling Reactions Utilizing 9-Methoxyacridine Derivatives

The coupling of the acridine heterocycle to a polyamine such as spermine is a critical step in the synthesis of (9-Acridyl)-spermine. While 9-chloroacridine has been used for this purpose, the use of 9-methoxyacridine derivatives has been shown to be an advantageous alternative. mdpi.com The methoxy (B1213986) group at the 9-position of the acridine ring is a superior leaving group compared to chlorine in nucleophilic aromatic substitution reactions with amines.

This enhanced reactivity allows the coupling reaction to proceed under milder conditions. For instance, the reaction between a polyamine and 9-methoxyacridine can be carried out by stirring the reactants at room temperature in a solvent like methanol. mdpi.com This is a significant improvement over the high temperatures and long reaction times often required when using 9-chloroacridine. mdpi.com The synthesis of N¹¹,N⁷-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine, for example, was achieved in good yield by treating the corresponding bis-amine with two equivalents of 9-methoxyacridine in methanol at room temperature. mdpi.com

However, the reactivity can be influenced by other substituents on the acridine ring. The presence of bulky groups near the 9-position, such as in 4,5-dimethyl-9-methoxyacridine, can sterically hinder the approach of the amine, leading to significantly lower yields of the desired bis-acridine product. mdpi.com

General Polyamine Synthesis Relevant to Conjugate Formation

Reduction of Cyanoethylated Alpha,Iota-Alkylenediamines

A well-established method for the synthesis of linear aliphatic polyamines, including spermine and its homologues, involves the dicyanoethylation of an appropriate α,ω-alkylenediamine followed by the reduction of the resulting dinitrile. nih.gov For example, N,N'-bis(2-cyanoethyl)butane-1,4-diamine can be synthesized by reacting 1,4-diaminobutane (B46682) with acrylonitrile. nih.gov

The subsequent reduction of the nitrile groups to primary amines is a key step. This transformation can be effectively achieved through catalytic hydrogenation. A variety of catalysts have been employed for this purpose, with Raney nickel being a common choice. nih.govgoogle.com The reduction can often be carried out under relatively mild conditions, for example, using a sponge nickel catalyst at room temperature and moderate hydrogen pressure. nih.gov In some procedures, the hydrogenation is performed in an ethanolic solution saturated with ammonia (B1221849) gas to minimize the formation of secondary amine byproducts. google.com The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC), and upon completion, the catalyst is filtered off, and the product is isolated. google.com

| Reactant | Reagents and Conditions | Product | Yield | Reference |

| 1,4-diaminobutane | 1. Acrylonitrile, MeOH, room temp, 7h. 2. 4-methylbenzenesulfonyl chloride, Et3N, THF, room temp. | N,N'-bis(2-cyanoethyl)-1,4-diaminobutane | 89% (of cyanoethylated intermediate) | nih.gov |

| N,N'-bis(2-cyanoethyl)-1,4-diaminobutane | Raney Nickel, H₂, NaOH, EtOH, 20°C, 18h | N,N'-bis(3-aminopropyl)butane-1,4-diamine (Spermine) | Not specified | nih.gov |

| Dinitrile derivative | Raney Nickel, NH₃, EtOH, 50 psi, overnight | Corresponding polyamine | Quantitative | google.com |

Protecting Group Strategies for Asymmetric Derivatization

The symmetric nature of spermine, with its two primary and two secondary amino groups, presents a challenge for selective functionalization. To synthesize asymmetrically derivatized this compound analogues, where the acridine moiety is attached to a specific nitrogen atom, a robust protecting group strategy is essential. nih.gov Orthogonal protecting groups, which can be removed under different conditions, are particularly valuable.

A notable strategy involves the use of allyloxycarbonyl (Aloc) and 2-nitrobenzenesulfonyl (Nosyl) protecting groups. nih.govresearchgate.net This combination allows for the selective protection of the different amine functionalities in spermine. The Aloc and Nosyl groups are stable under a range of conditions, yet can be removed selectively, facilitating the desired modifications. nih.gov For instance, the Aloc group can be removed using a palladium catalyst, while the Nosyl group can be cleaved with a thiol. researchgate.net This approach prevents unwanted cross-linking reactions, which can be a significant issue in both solution-phase and solid-phase synthesis. nih.gov

Another common protecting group is the tert-butoxycarbonyl (Boc) group, which is widely used to protect primary and secondary amines. internationalscholarsjournals.comnih.gov The Boc group is stable to many reaction conditions but can be readily removed with acid. nih.gov In the synthesis of tri-Boc protected spermine, a one-pot procedure can be employed where a primary amine is first selectively protected with a trifluoroacetyl group, followed by the protection of the remaining amines with di-tert-butyldicarbonate, and finally, the selective removal of the trifluoroacetyl group under basic conditions. internationalscholarsjournals.com The strategic use of these protecting groups allows for the precise control required for the synthesis of complex, asymmetrically substituted polyamine conjugates. nih.gov

Analogues and Derivatives with Modified Polyamine Backbones or Acridine Substitutions

The modular nature of the synthesis of this compound allows for the creation of a wide array of analogues and derivatives. Modifications can be introduced into both the polyamine backbone and the acridine ring system to investigate structure-activity relationships.

Anthracene-9-carbonyl-N1-spermine Synthesis

An example of a derivative with a modified aromatic system is anthracene-9-carbonyl-N1-spermine. In this analogue, the acridine moiety is replaced by an anthracene-9-carbonyl group. The synthesis of such a conjugate involves the acylation of a selectively protected spermine derivative with an activated anthracene (B1667546) carboxylic acid. nih.govnih.gov For instance, a spermine derivative with a single free primary amine can be reacted with anthracene-9-carbonyl chloride or another activated form of anthracene-9-carboxylic acid. The synthesis of the precursor, 2-(anthracen-9-ylmethylamino)ethanol, can be achieved by reacting anthracene-9-carbaldehyde with 2-aminoethanol followed by reduction with sodium borohydride, yielding the product in 89% yield. ulisboa.pt Further elaboration would lead to the final conjugate.

Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine Synthesis

This analogue features two substituted acridine units attached to the terminal primary amines of the spermine backbone. researchgate.net The synthesis of this class of compounds is typically achieved by reacting spermine with two equivalents of a suitable 9-substituted acridine derivative. In this specific case, 6-chloro-2-methoxy-9-phenoxyacridine (B1605280) or the more reactive 6,9-dichloro-2-methoxyacridine would be the acridinylating agent. researchgate.netmdpi.com The reaction is often carried out by heating the reactants in phenol, which can also serve as the solvent. internationalscholarsjournals.com After the reaction, the excess phenol is removed by washing with an aqueous base, and the product is purified by chromatography. internationalscholarsjournals.com The synthesis of a series of forty bis(9-amino-6-chloro-2-methoxyacridines) has been reported, highlighting the importance of the linker and its side chains for biological activity. researchgate.net

| Compound Name | Acridine Precursor | Polyamine | Key Reaction | Reference |

| This compound analogue | 9-phenoxyacridine | Tri-Boc-spermine | Heating in phenol at 120°C | internationalscholarsjournals.com |

| Bis-N,N'''(6-chloro-2-methoxyacridin-9-yl)spermine | 6,9-dichloro-2-methoxyacridine | Spermine | Reaction in a suitable solvent | researchgate.netmdpi.com |

| Anthracene-9-carbonyl-N1-spermine | Anthracene-9-carbonyl chloride | Selectively protected spermine | Acylation | nih.govnih.gov |

Molecular Interactions and Recognition Mechanisms

DNA Binding Interactions of (9-Acridyl)-spermine Conjugates

The primary mode of interaction for the acridine (B1665455) portion of the conjugate is intercalation, where the planar, aromatic tricyclic ring system inserts itself between the base pairs of the DNA double helix. ontosight.aifarmaciajournal.com This insertion is facilitated by π-π stacking interactions between the acridine ring and the adjacent DNA base pairs. ontosight.ai This process leads to structural distortions in the DNA, such as unwinding of the helix and an increase in the distance between the intercalated base pairs, which can interfere with essential cellular processes like DNA replication and transcription. ontosight.aipsu.edu The intercalation of the acridine moiety is further stabilized by van der Waals forces and can be influenced by the presence of substituents on the acridine ring. ontosight.ainih.gov Spectroscopic studies, such as UV-visible absorption and fluorescence spectroscopy, provide evidence for this intercalative binding, showing characteristic changes like hypochromism and red shifts in the absorption spectra upon interaction with DNA. core.ac.ukpsu.edu

The positively charged nature of the spermine (B22157) moiety at physiological pH facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.govirispublishers.comnih.gov This attraction is a primary driving force for the initial association of the conjugate with the DNA molecule. The flexible nature of the spermine chain allows it to wrap around the DNA helix, maximizing its contact with the phosphate groups and neutralizing the negative charges, which in turn stabilizes the DNA duplex. irispublishers.comnih.gov These electrostatic interactions are crucial for the high affinity of this compound for DNA. nih.gov

Beyond simple electrostatic attraction, the spermine moiety can engage in more specific interactions within the DNA grooves. The amine groups of spermine can act as hydrogen bond donors, forming hydrogen bonds with the functional groups of the DNA bases, such as the N7 of guanine. nih.gov Furthermore, cation-π interactions can occur between the protonated amino groups of spermine and the electron-rich faces of the DNA bases. condensates.comnih.govnih.gov These interactions, though weaker than covalent bonds, contribute significantly to the stability and specificity of the binding. nih.govgatech.edu Theoretical studies and experimental evidence suggest that spermine can interact with both the major and minor grooves of DNA, with a preference for certain base sequences. nih.govnih.gov

The binding of the spermine tail, in concert with the intercalated acridine, leads to a significant stabilization of the DNA duplex structure. wikipedia.orgacs.org This stabilization is evident from the increased melting temperature (Tm) of DNA in the presence of the conjugate, indicating that more thermal energy is required to separate the DNA strands. acs.orgnih.gov The polyamine tail can bridge the two strands of the DNA, effectively "locking" the duplex into a more stable conformation. nih.govnih.gov This stabilization effect is particularly important for the biological activity of the compound, as it can hinder the local DNA unwinding necessary for processes like transcription and replication.

This compound conjugates have demonstrated a degree of sequence selectivity in their binding to DNA. researchgate.net While the acridine moiety itself shows some preference for intercalating at 5'-pyrimidine-purine-3' steps, particularly G-C rich regions, the attached spermine tail can further modulate this selectivity. nih.govnih.gov Studies have shown that the spermine part of the conjugate can exhibit a preference for A-T rich sequences, potentially by binding in the minor groove which is characteristically narrower in A-T tracts. nih.govnih.gov Conversely, other acridine-polyamine conjugates have shown selectivity for G-C sequences. core.ac.uk The interplay between the intercalation preference of the acridine and the groove-binding preference of the spermine chain results in a complex pattern of sequence recognition. nih.govperiodikos.com.br For instance, some studies suggest that the conjugate may initially bind to G-C rich sites via intercalation, followed by interactions of the spermine tail in adjacent regions. nih.gov This sequence-dependent binding is a critical aspect of its mechanism of action and a key area of ongoing research.

Table 1: Summary of Molecular Interactions

| Interacting Moiety | Type of Interaction | Target on DNA | Consequence |

|---|---|---|---|

| Acridine | Intercalation (π-π stacking) | Between base pairs | DNA unwinding, helix distortion ontosight.aipsu.edu |

| Van der Waals forces | Adjacent base pairs | Stabilization of intercalation ontosight.ainih.gov | |

| Spermine | Electrostatic attraction | Phosphate backbone | Initial binding, charge neutralization nih.govirispublishers.com |

| Hydrogen bonding | Base functional groups (e.g., Guanine N7) | Increased specificity and stability nih.gov | |

| Cation-π interactions | Electron-rich face of bases | Enhanced binding affinity condensates.comnih.gov | |

| Groove binding | Major or minor groove | Sequence selectivity, duplex stabilization nih.govnih.gov |

Table 2: Research Findings on Sequence Selectivity

| Compound | DNA Sequence Preference | Experimental Observation | Reference |

|---|---|---|---|

| Anthracene-9-carbonyl-N1-spermine | G-C rich sites initially, also binds to poly(dAdT)2 | LD spectra suggest sequential binding, with GC-rich sites occupied first. Intercalates in at least two different orientations with poly(dAdT)2. | nih.gov |

| Acridine-spermine conjugate (ASC) | Exhibits different spectroscopic features with ds(dA-dT)8 and ds(dG-dC)8 | Spectroscopic data indicates base selectivity. | core.ac.uk |

| Acridine-spermine conjugate | Higher affinity for ds(dG-dC)8 over ds(dA-dT)8 | Calculated association constants from UV-vis titrations. | researchgate.net |

| Spermine | Prefers A-T homo-dimers and Pu-Py tracts | Stabilizes A-tracts preferentially. | nih.gov |

Multiple DNA Binding Modes and Conformational Perturbations

This compound exhibits complex and multiple modes of binding to DNA, a characteristic that stems from its composite structure. The planar acridine ring and the flexible, cationic spermine tail contribute distinct yet cooperative interactions with the DNA duplex.

The primary binding mode involves the intercalation of the planar acridine moiety between the base pairs of the DNA double helix. biorxiv.org This insertion causes significant local distortions in the DNA structure, including an elongation and unwinding of the helix to accommodate the aromatic system. biorxiv.org This classical intercalation is driven by π-π stacking interactions between the acridine ring and the adjacent DNA bases. biorxiv.org

Spectroscopic studies and computer modeling of related anthracene-spermine conjugates have revealed that these binding modes can be sequential and dependent on the ligand-to-DNA ratio. At low concentrations, intercalation is the predominant mode, while at higher concentrations, groove binding and even intermolecular interactions between the aromatic moieties of adjacent ligands can occur. nih.gov The binding of these conjugates can perturb the DNA conformation, and in some cases, induce transitions from the canonical B-form to other forms like the A- or Z-form. mdpi.com The specific binding mode and the resulting conformational changes in DNA are also influenced by the DNA sequence, with some studies indicating a preference for GC-rich regions for intercalation. nih.govnih.gov

These multiple interaction modes and the consequent structural perturbations of DNA are critical to the molecule's ability to interfere with DNA-dependent processes. biorxiv.org

Interactions with Nucleic Acids Beyond DNA

While DNA is a primary target, the interactions of polyamine conjugates are not limited to deoxyribonucleic acid. The structural features of this compound also permit binding to RNA molecules.

The cationic spermine portion of the conjugate plays a significant role in RNA interaction. Polyamines like spermine are known to bind to and stabilize various RNA structures, including double-stranded RNA and complex tertiary folds. psu.eduethz.chnih.gov They achieve this by neutralizing the electrostatic repulsion between the negatively charged phosphate groups in the RNA backbone. psu.edunih.gov

The binding of spermine and its conjugates can be sequence- and structure-dependent. ethz.chnih.gov For instance, spermine has been shown to bind more strongly to double-stranded RNA compared to single-stranded RNA. nih.gov The interaction can induce or stabilize specific RNA conformations, such as A-form helices. ethz.chnih.gov Studies with various polyamine analogues have demonstrated their ability to significantly increase the thermal stability of RNA-DNA hybrids, an effect that is crucial in the context of antisense technologies. nih.gov The acridine moiety can further enhance binding affinity through intercalation into helical regions of RNA, similar to its interaction with DNA. This dual interaction—electrostatic binding by the polyamine tail and intercalation by the acridine ring—can lead to strong and specific RNA binding, potentially altering RNA function and metabolism. mdpi.com

Polyamine Transport System (PTS) Recognition and Interaction

A critical feature of this compound is its ability to be recognized and transported into cells by the polyamine transport system (PTS). researchgate.netaacrjournals.org The PTS is a carrier-mediated, energy-dependent machinery that is often upregulated in cancer cells to meet their high demand for polyamines for proliferation. aacrjournals.orggoogle.com

By mimicking natural polyamines like spermine and spermidine (B129725), this compound can hijack this transport system for selective entry into tumor cells. researchgate.netaacrjournals.org This "Trojan horse" strategy leads to a higher intracellular accumulation of the cytotoxic drug in cancer cells compared to normal cells, potentially increasing its therapeutic index. aacrjournals.org

Interactive Data Tables

Table 1: Influence of Acridine-Spermine Conjugation on Topoisomerase II Inhibition

| Compound Type | Example | Effect on Topoisomerase II | Key Finding | Reference |

|---|---|---|---|---|

| Mono-acridine Spermine | A single acridine linked to spermine | Potent Inhibitor | Can be more potent than bis-acridine versions and shows high affinity for the polyamine transporter. | nih.gov |

| Bis-acridine Spermine | Two acridine units linked to spermine | Potent Inhibitor | Efficiently inhibits Topo II; potency can be tuned by altering the tether length between acridine and spermine. | nih.govacs.orgcapes.gov.br |

| Parent Acridine | 9-aminoacridine (B1665356) | Inhibitor | Activity is preserved or enhanced upon conjugation to spermine. | acs.orgcapes.gov.br |

| Parent Polyamine | Spermine | Little to no effect at similar concentrations | The polyamine itself is not a significant Topo II inhibitor. | nih.govacs.orgcapes.gov.br |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-aminoacridine |

| Spermine |

| Spermidine |

| Putrescine |

| Cadaverine |

| Anthracene-9-carbonyl-N1-spermine |

| Etoposide |

| Doxorubicin |

| Ellipticine |

| Camptothecin |

| Novobiocin |

| Coumermycin |

| Valrubicin |

| Epirubicin |

| Dexrazoxane |

Affinity for PTS and Cellular Uptake Mechanisms (In Vitro Models)

This compound conjugates have demonstrated a high affinity for the polyamine transport system (PTS) in various in vitro models. nih.govacs.org This affinity is a critical first step for their cellular uptake. The primary mechanism of uptake is believed to be via the PTS, an energy-dependent process that is typically overactive in cancer cells due to their high demand for polyamines. aacrjournals.orgcapes.gov.br

Competitive uptake studies using radiolabeled spermidine ([¹⁴C]spermidine) have been instrumental in demonstrating the affinity of these conjugates for the PTS. nih.gov In these experiments, the this compound conjugates compete with the natural polyamine for uptake, and the degree of inhibition of radiolabeled spermidine uptake is indicative of their affinity for the transporter. nih.gov

To further elucidate the role of the PTS in the uptake of these conjugates, studies have utilized a pair of Chinese hamster ovary (CHO) cell lines: the wild-type (CHO) and a mutant cell line (CHO-MG) deficient in polyamine transport. google.comphysiology.org The CHO-MG cell line, resistant to the toxic polyamine analog methylglyoxal-bis(guanylhydrazone) (MGBG), shows significantly reduced uptake of polyamines. google.comphysiology.org A higher cytotoxicity of the this compound conjugate in CHO cells compared to CHO-MG cells provides strong evidence for its selective transport via the PTS. google.comaacrjournals.org For instance, the compound F14512, an epipodophyllotoxin-spermine conjugate, was found to be 73-fold more cytotoxic to PTS-proficient CHO cells than to the PTS-deficient CHO-MG cells, highlighting its specific recognition by the PTS. aacrjournals.orgcapes.gov.br

Table 1: In Vitro Models and Key Findings on this compound PTS Affinity and Uptake

| Cell Line Model | Experimental Approach | Key Findings |

|---|---|---|

| L1210 (murine leukemia) | Competitive uptake with [¹⁴C]spermidine | High affinity of conjugates for the PTS. nih.gov |

| CHO (Chinese Hamster Ovary) | Cytotoxicity assays, accumulation studies | Serves as a PTS-proficient control. google.comphysiology.org |

| CHO-MG (PTS-deficient mutant) | Comparative cytotoxicity and accumulation studies with CHO cells | Demonstrates significantly lower uptake and sensitivity to conjugates, confirming PTS-mediated transport. google.comnih.gov |

| Human tumor cell lines (e.g., MX1 breast tumor xenograft) | Cytotoxicity assays | High cytotoxic potential observed, suggesting efficient uptake. aacrjournals.orgcapes.gov.br |

Impact of Conjugate Structure on PTS Transport Efficiency

Studies have shown that the type of linkage between the acridine heterocycle and the spermine chain significantly affects transport. For instance, conjugates with an amine linkage (aminoacridines) have been found to be more efficiently transported and, consequently, more potent than those with an amide linkage (amidoacridines). nih.gov

The substitution pattern on the spermine itself is another critical factor. A study comparing mono- and bis-acridine spermine conjugates revealed that the mono-substituted spermine motif had a higher affinity for the L1210 polyamine transporter. nih.govacs.org This suggests that a less sterically hindered spermine chain may be more readily recognized and transported by the PTS.

Furthermore, the length of the aliphatic tether connecting the acridine to the spermine can influence biological activity. In a series of bis-intercalator spermine derivatives, increasing the tether length from four to five methylene (B1212753) units resulted in a two-fold increase in potency, which may be related to altered transport efficiency or subsequent intracellular interactions. nih.govacs.org

Table 2: Structure-Activity Relationships of this compound Conjugates and PTS Transport

| Structural Feature | Variation | Impact on PTS Transport/Activity |

|---|---|---|

| Linkage Type | Amine vs. Amide | Aminoacridines show more efficient transport and higher potency than amidoacridines. nih.gov |

| Substitution Pattern | Mono-acridine vs. Bis-acridine | The mono-acridine spermine motif exhibits higher affinity for the PTS. nih.govacs.org |

| Aliphatic Tether Length | C4 vs. C5 methylene units (in bis-intercalators) | Increasing tether length from C4 to C5 enhanced potency. nih.govacs.org |

Modulation of PTS Activity by this compound Conjugates

This compound conjugates not only utilize the polyamine transport system (PTS) for cellular entry but can also actively modulate its function. A significant finding is that despite their high affinity for the PTS, these conjugates can act as inhibitors of the transporter's activity. nih.gov

This inhibitory effect is a key aspect of their mechanism of action. By binding to the PTS, the conjugates can compete with and block the uptake of natural polyamines like spermidine and spermine. nih.gov This is evidenced by competitive uptake assays where the conjugates reduce the influx of radiolabeled spermidine. nih.gov

The modulation of PTS activity can be further influenced by cellular conditions. For example, treatment of cells with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase and a key enzyme in polyamine biosynthesis, leads to an upregulation of PTS activity. nih.gov In DFMO-treated cells, the accumulation of this compound conjugates through the PTS is enhanced, which in turn potentiates their growth-inhibitory effects. nih.gov This highlights a synergistic relationship where depletion of endogenous polyamines increases the cell's reliance on the PTS, making it more susceptible to drugs that target this system.

Table 3: Modulatory Effects of this compound Conjugates on PTS Activity

| Modulatory Effect | Observation | Consequence |

|---|---|---|

| Competitive Inhibition | Conjugates compete with natural polyamines for PTS binding. nih.gov | Reduced uptake of endogenous polyamines. |

| PTS Activity Repression | Conjugates can rapidly and efficiently inhibit PTS function. nih.gov | Self-limiting uptake of the conjugate. |

| Synergy with DFMO | DFMO treatment upregulates PTS activity. | Enhanced accumulation and potency of the conjugates. nih.gov |

Biological Activities and Cellular Mechanisms in Vitro Studies

Modulation of Gene Expression Pathways

The regulation of gene expression is a critical cellular process, and polyamines like spermine (B22157) play a significant role in it. Polyamines can influence gene expression by binding to nucleic acids and altering their conformation. nih.govplos.org Studies on natural polyamines indicate that their intracellular concentrations are crucial; low concentrations can enhance gene expression, while high concentrations lead to inhibition through DNA compaction. plos.org

Depletion of specific natural polyamines has been shown to selectively affect the expression of growth-related genes. For instance, a reduction in spermidine (B129725) levels can decrease c-myc mRNA levels, whereas a decrease in both spermidine and spermine is required to reduce c-fos mRNA levels. nih.gov In polyamine-deficient cells, the addition of spermidine can increase the transcription rates of c-myc and c-jun. nih.gov This highlights the specific roles individual polyamines play in gene regulation. As a polyamine analogue, (9-Acridyl)-spermine is thought to exert its effects in part by mimicking these interactions, competing with natural polyamines for binding sites on DNA and thereby modulating the expression of genes involved in cell proliferation and survival. up.ac.za

Induction of Apoptosis Pathways in Cellular Models

This compound and related polyamine analogues can induce apoptosis, or programmed cell death, in various cancer cell models. This process is often initiated through the intrinsic, or mitochondrial, pathway of apoptosis. The cytotoxic effects are frequently linked to the metabolic products generated from the spermine portion of the molecule when acted upon by amine oxidases. scispace.comresearchgate.net

A key mechanism in the induction of apoptosis by spermine and its analogues is the generation of Reactive Oxygen Species (ROS). frontiersin.org ROS are highly reactive chemical species formed from oxygen, such as hydrogen peroxide (H₂O₂) and the superoxide (B77818) anion (O₂⁻). wikipedia.org The oxidative deamination of the spermine moiety by enzymes like bovine serum amine oxidase (BSAO) produces cytotoxic metabolites, including hydrogen peroxide and aldehydes. scispace.com This intracellular increase in ROS creates a state of oxidative stress. frontiersin.orgresearchgate.net While ROS can have normal physiological functions, their overproduction can damage cellular components like lipids, proteins, and DNA, ultimately triggering the apoptotic cascade. wikipedia.orgnih.gov Studies have shown that the cytotoxicity of spermine metabolites can be reduced by catalase, an enzyme that neutralizes hydrogen peroxide, confirming the central role of ROS in initiating cell death. scispace.com

The overproduction of ROS leads to the activation of the intrinsic apoptotic pathway, which is centered on the mitochondria. e-fas.org A critical event in this pathway is the disruption of the mitochondrial outer membrane, a process controlled by the Bcl-2 family of proteins. embopress.org This permeabilization leads to the collapse of the mitochondrial membrane potential (ΔΨm). e-fas.org The loss of ΔΨm is a key indicator of mitochondrial dysfunction and a commitment point for apoptosis. nih.gov Following the collapse of the membrane potential, apoptogenic factors stored in the mitochondrial intermembrane space are released into the cytoplasm. embopress.org One of the most important of these factors is cytochrome c. biovendor.comnih.gov Once in the cytosol, cytochrome c binds to the apoptosis protease-activating factor-1 (Apaf-1), initiating the formation of a complex known as the apoptosome. biovendor.comresearchgate.net

The formation of the apoptosome triggers the activation of a cascade of cysteine proteases called caspases, which are the primary executioners of apoptosis. biovendor.comresearchgate.net The apoptosome recruits and activates the initiator caspase, procaspase-9. creative-enzymes.complos.org Activated caspase-9 then proceeds to cleave and activate effector caspases, most notably caspase-3. researchgate.netbiovendor.commdpi.com Activated caspase-3 is responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the dismantling of the cell. e-fas.org The activation of both caspase-9 and caspase-3 has been observed in cells undergoing apoptosis induced by spermine metabolites, confirming the involvement of this specific caspase cascade. researchgate.netnih.gov

Table 1: Key Events in this compound Induced Apoptosis

| Step | Event | Key Molecules/Factors Involved | Consequence |

|---|---|---|---|

| 1. Initiation | Metabolism of Spermine Moiety | Amine Oxidases | Production of cytotoxic metabolites |

| 2. Oxidative Stress | ROS Generation | Hydrogen Peroxide (H₂O₂), Aldehydes | Cellular damage, signaling for apoptosis |

| 3. Mitochondrial Dysfuntion | Mitochondrial Membrane Potential Collapse | Bcl-2 Family Proteins | Loss of ΔΨm |

| 4. Apoptosome Formation | Cytochrome c Release | Cytochrome c, Apaf-1 | Assembly of the apoptosome complex |

| 5. Caspase Activation | Initiator Caspase Activation | Caspase-9 | Activation of the caspase cascade |

| 6. Execution Phase | Effector Caspase Activation | Caspase-3 | Cleavage of cellular substrates, cell death |

In addition to hydrogen peroxide, the enzymatic oxidation of spermine produces reactive aldehydes. scispace.comnih.gov These aldehydes, including species like acrolein, are themselves highly cytotoxic. researchgate.netnih.gov While H₂O₂ is often the primary cytotoxic agent in the initial phase of spermine oxidation, the aldehydes accumulate and contribute significantly to cell death at later stages. scispace.com The toxicity of these aldehydes can be mitigated by aldehyde dehydrogenase (ALDH), an enzyme that oxidizes them to less reactive carboxylic acids. nih.gov The involvement of these aldehydes adds another layer to the cytotoxic mechanism, as they can react with and modify cellular proteins and other macromolecules, further contributing to the induction of apoptosis. nih.gov It has been suggested that spermine-derived aldehydes and the resulting ROS accumulation lead to mitochondria-mediated apoptosis. researchgate.net

Interference with Cell Growth and Proliferation

Polyamines are essential for cell proliferation and differentiation. scispace.com Cancer cells, with their high proliferation rates, often have elevated levels of polyamines compared to normal tissues. researchgate.net Polyamine analogues like this compound interfere with these processes. They can be taken up by cells through polyamine transport systems, which are often upregulated in cancer cells. up.ac.za Once inside, they can act as antagonists to natural polyamines. up.ac.zaiiarjournals.org By competing for binding sites on macromolecules like DNA and RNA, these analogues can disrupt the normal functions of natural polyamines, which are crucial for processes like DNA stabilization and protein synthesis. up.ac.zamdpi.com This interference leads to a halt in cell proliferation, an effect known as cytostasis. up.ac.za In many cancer cell lines, this inhibition of cell growth is a precursor to the induction of apoptosis. researchgate.netfrontiersin.org

Table 2: Effects of this compound on Cellular Proliferation

| Cellular Target | Mechanism of Action | Outcome |

|---|---|---|

| Polyamine Transport Systems | Uptake into the cell, competing with natural polyamines. | Intracellular accumulation of the analogue. |

| Nucleic Acids (DNA, RNA) | Binds to nucleic acids, displacing natural polyamines. | Disruption of DNA stabilization and gene transcription. |

| Cell Cycle | Interference with polyamine-dependent processes. | Inhibition of cell proliferation (cytostasis). |

| Apoptotic Pathways | Triggers intrinsic apoptosis. | Induction of programmed cell death. |

Disruption of Tumor Cell Cycle Progression

The interference with the cell cycle of malignant cells is a cornerstone of cancer therapeutics. Analogues of spermine and conjugates containing acridine (B1665455) have demonstrated significant activity in disrupting tumor cell cycle progression in vitro.

Studies on spermine analogues have shown they can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell growth. For instance, treatment of human melanoma cells (MALME-3M) with certain cytotoxic spermine analogues led to a pronounced G1 block. nih.gov This was observed as an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S-phase, along with a less prominent block at the G2 phase. nih.gov In contrast, other cytostatic analogues only caused an incomplete G1 arrest. nih.gov Similarly, investigations into HeLa cervical cancer cells showed that spermidine could inhibit proliferation by arresting the cell cycle in the S phase in a dose-dependent manner. frontiersin.org

Furthermore, hybrid molecules incorporating an acridine moiety have also been shown to potently affect the cell cycle. A platinum-acridine hybrid agent, for example, induced a robust S phase arrest in non-small cell lung cancer (NSCLC) cells. acs.org This is a distinct mechanism compared to cisplatin, a standard chemotherapy agent, which typically causes cells to accumulate in the G2/M phase. acs.org The depletion of intracellular polyamines through the overexpression of spermidine/spermine N1-acetyltransferase (SSAT) has also been linked to cell cycle arrest, although the specific phase (G1, S, or G2) can vary. frontiersin.orgoncotarget.com These findings collectively suggest that a compound like this compound, which combines both a spermine and an acridine structure, likely disrupts the tumor cell cycle, potentially at the G1 or S phase, leading to the inhibition of tumor cell proliferation. nih.govfrontiersin.orgacs.org

Table 1: Effects of Spermine Analogues and Acridine Hybrids on Tumor Cell Cycle

| Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|

| MALME-3M Human Melanoma | Cytotoxic Spermine Analogues | Prominent G1 block, depletion of S-phase cells | nih.gov |

| HeLa Cervical Cancer | Spermidine | S phase arrest | frontiersin.org |

| NCI-H460 NSCLC | Platinum-Acridine Hybrid | Robust S phase arrest | acs.org |

Autophagy Induction Mechanisms

Autophagy is a cellular degradation and recycling process that plays a complex role in cancer, sometimes promoting survival and other times contributing to cell death. Spermidine and its derivatives are known inducers of autophagy. A primary mechanism through which these compounds trigger this process is via the inhibition of acetyltransferases. nih.govtavernarakislab.gr

The induction of autophagy by spermidine is a crucial element of its biological activity, with studies showing that without effective autophagy machinery, the life-extending benefits of spermidine are lost in model organisms. reinventionjournal.org Spermidine treatment has been shown to upregulate autophagy-related transcripts and trigger the process in yeast, flies, worms, and human cells. tavernarakislab.gr

Inhibition of Acetyltransferase EP300

A key molecular target in the autophagy-inducing pathway of spermidine is the E1A-binding protein p300 (EP300), a histone acetyltransferase (HAT). nih.govnih.gov EP300 acts as a physiological sensor of nutrient levels, specifically acetyl-CoA, and it negatively regulates autophagy by acetylating core autophagy proteins like ATG5, ATG7, ATG12, and LC3. nih.gov

Spermidine functions as a direct inhibitor of the acetyltransferase activity of EP300. nih.govnih.gov It is believed to act as a competitive inhibitor of acetyl-CoA, thus preventing EP300 from acetylating its targets. nih.gov By inhibiting EP300, spermidine leads to the deacetylation of autophagy-related proteins, which in turn stimulates autophagic flux. nih.govnih.gov This mechanism has been validated in cell-free systems, where spermidine was shown to inhibit the ability of recombinant human EP300 to acetylate its substrate, histone H3. nih.gov The inhibition of EP300 is considered a central mechanism by which spermidine and potentially its derivatives, such as this compound, exert their autophagy-inducing effects. nih.govfrontiersin.org

Table 2: Mechanism of Spermidine-Induced Autophagy

| Key Molecule | Role in Autophagy | Effect of Spermidine | Reference |

|---|---|---|---|

| EP300 (p300) | Acetyltransferase; negative regulator of autophagy | Competitively inhibited | nih.govnih.gov |

| Autophagy Proteins (e.g., ATG5, LC3) | Core machinery of autophagy | Deacetylation is promoted, leading to activation | nih.gov |

Interactions with Immune System Components (In Vitro Context)

Polyamines, including spermine, are known to have significant immunomodulatory effects. In the context of the tumor microenvironment, these molecules can influence the function of various immune cells. frontiersin.org In vitro studies have shown that spermine can act as an inhibitor of immune responses. mdpi.com For example, it has been reported to inhibit the activation of macrophages and to exert immunosuppressive effects on T cells. mdpi.com

Spermidine can also regulate T-cell development, promoting the differentiation of naive T cells into regulatory T cells (Tregs), which can dampen anti-tumor immunity. frontiersin.org However, the interaction is complex, as spermidine can also facilitate immune monitoring through the autophagy-dependent release of ATP. frontiersin.org Furthermore, spermine-conjugated molecules have been investigated for their immunomodulatory properties. A study involving spermine-decorated desmuramylpeptides found that these conjugates could stimulate the cytotoxic activity of peripheral blood mononuclear cells (PBMCs) against cancer cells when co-stimulated with lipopolysaccharide (LPS). acs.org This suggests that while spermine itself can be immunosuppressive, conjugating it to other molecules can create agents with immunostimulatory potential. mdpi.comacs.org Given these findings, this compound could potentially interact with immune cells like T cells, macrophages, and PBMCs, though the specific outcome—immunosuppression or stimulation—would likely depend on the cellular context and the influence of the acridine moiety.

Modulation of Antimicrobial Activity

The conjugation of polyamines with other chemical entities has been explored as a strategy to combat antimicrobial resistance. Both the spermine and acridine components of this compound have documented antimicrobial activities and can modulate the efficacy of conventional antibiotics.

Spermine and spermidine have been shown to decrease the minimum inhibitory concentrations (MICs) of β-lactam antibiotics against various bacterial strains, indicating a synergistic effect. nih.gov For example, spermine was found to interact directly with Penicillin-Binding Protein 2 (PBP2) in MRSA, rendering the bacteria more sensitive to oxacillin. frontiersin.org Novel synthetic linear polyamines based on the spermine structure have demonstrated potent antimicrobial activity against multidrug-resistant Staphylococcus aureus isolates, along with superior biofilm prevention and dispersal properties compared to natural polyamines. frontiersin.org

The acridine nucleus also contributes to antimicrobial action. 9-Aminoacridine (B1665356), for example, shows strong antimicrobial effects against Klebsiella pneumoniae and can enhance the activity of antibiotics like rifampin against this multidrug-resistant pathogen. nih.gov The mechanism involves interaction with bacterial DNA and disruption of the proton motive force. nih.gov Studies on polyamines conjugated with other aromatic groups have also yielded compounds with significant antibacterial activity. mdpi.com Therefore, a hybrid molecule like this compound is expected to possess its own antimicrobial properties and/or act as a modulator, enhancing the activity of other antimicrobial agents against a range of pathogens. nih.govfrontiersin.orgnih.gov

Table 3: Antimicrobial Modulation by Spermine and Acridine Derivatives

| Organism | Modulating Compound/Analogue | Effect | Reference |

|---|---|---|---|

| MRSA | Spermine | Sensitizes to oxacillin | frontiersin.org |

| Various bacteria | Spermine/Spermidine | Decreases MICs of β-lactam antibiotics | nih.gov |

| Multidrug-resistant S. aureus | Synthetic linear polyamines | Direct antimicrobial and anti-biofilm activity | frontiersin.org |

Structure Activity Relationship Sar Studies

Impact of Linker Chemistry on Biological Activity

Amide vs. Amine Linkage Effects on Cellular Potency and Transport

The choice between an amide or an amine linkage to connect the acridine (B1665455) ring to the polyamine chain significantly impacts the conjugate's biological properties. Studies comparing spermine (B22157) conjugates attached to the 9-position of acridine via an aliphatic chain have shown that the linkage type affects cellular potency and transport. nih.gov

Aminoacridines, which feature an amine linkage, have demonstrated greater potency than their amidoacridine counterparts, which have an amide linkage. nih.gov For instance, in L1210 and Chinese hamster ovary (CHO) cells, aminoacridines exhibited IC₅₀ values around 2 µM, whereas amidoacridines had IC₅₀ values ranging from 20 to 40 µM. nih.gov This difference in potency is attributed to less efficient cellular transport of the amidoacridines. nih.gov

While all conjugates show a high affinity for the polyamine transport system (PTS), their actual accumulation via this system is relatively low. nih.gov However, transport is still more efficient for the aminoacridines. nih.gov The lower transport efficiency is thought to be related to the conjugates' ability to quickly repress the activity of the PTS, thereby inhibiting their own uptake. nih.gov The use of α-Difluoromethylornithine (DFMO), which up-regulates PTS activity, was found to enhance the accumulation and synergistic potency of all the acridine conjugates. nih.gov

| Linkage Type | Cell Lines | IC₅₀ Values | Cellular Transport |

| Amine | L1210, CHO | ~ 2 µM | More efficient |

| Amide | L1210, CHO | 20 - 40 µM | Less efficient |

Table 1. Comparison of Amine vs. Amide Linkage Effects. nih.gov

Influence of Aliphatic Chain Length on DNA Binding and Topoisomerase Inhibition

The length of the aliphatic chain that links the acridine and spermine components also plays a crucial role in the conjugate's ability to bind to DNA and inhibit key enzymes like topoisomerase II. nih.govcapes.gov.br Research on a series of spermine derivatives where an acridine nucleus is tethered to the N4 and N9 positions of spermine has provided valuable insights. nih.govcapes.gov.bracs.org

In these studies, the aliphatic tethers were composed of four or five methylene (B1212753) units. nih.govcapes.gov.br These bis-intercalator ligands were shown to inhibit human DNA topoisomerase II (topo II) activity. nih.govcapes.gov.bracs.org A key finding was that increasing the aliphatic chain length can enhance potency. Within the bis-intercalator spermine series, extending the tether from four to five methylene units (C4 to C5) resulted in a two-fold increase in potency. nih.govcapes.gov.bracs.org

| Compound | Aliphatic Tether | IC₅₀ (47 h) | Potency Fold-Increase |

| bis-C4-acridine | 4 methylene units | 40 µM | - |

| bis-C5-acridine | 5 methylene units | 17 µM | 2-fold |

Table 2. Effect of Aliphatic Chain Length on Potency. nih.govcapes.gov.bracs.org

These findings indicate that the spatial separation between the spermine and the acridine nucleus, dictated by the linker length, is a critical factor for effective topoisomerase II inhibition. nih.govcapes.gov.br

Effects of Acridine Substitutions on Conjugate Activity

Modifying the acridine ring itself with various substituents is another strategy to modulate the biological activity of the conjugate. The presence, type, and position of these substituents can influence DNA binding, cytotoxicity, and even the mechanism of action. academicjournals.org

For example, the addition of a methoxy (B1213986) group versus a hydroxyl group on the acridine ring can have a significant effect. The removal of a methoxy group, which increases hydrophilicity, was found to increase activity approximately three-fold in one study. academicjournals.org Conversely, adding a methyl group at the C-5 position of the acridine halved the activity on androgen-dependent cell lines. academicjournals.org This suggests that hydrophilic substituents on the acridine ring may be favorable for activity, while hydrophobic ones can be detrimental. academicjournals.org

Furthermore, the position of the side chain on the acridine ring is critical. For a class of 9-aminoacridine-4-carboxamides, structure-activity relationships revealed that the side chain must be at the 4-position for optimal activity. oup.com

Influence of Polyamine Backbone Modifications on Function

Monosubstituted vs. Bis-substituted Polyamine Conjugates

The number of acridine units attached to the spermine backbone—creating either monosubstituted or bis-substituted conjugates—dramatically affects their biological activity. nih.gov Research comparing mono- and bis-acridine spermine conjugates revealed that the monosubstituted versions can be significantly more potent. nih.govcapes.gov.bracs.org

Specifically, a monosubstituted acridine spermine conjugate was found to be four times more potent than its bis-substituted counterpart. nih.govcapes.gov.bracs.org Furthermore, these two classes of conjugates exhibited different mechanisms of action; the bis-intercalators generally acted as cytostatic agents (inhibiting cell growth), whereas the monosubstituted derivatives were cytotoxic (killing the cells). nih.govcapes.gov.bracs.org

Despite the higher potency of the monosubstituted conjugate, bis-substituted spermine derivatives were generally more efficient inhibitors of topoisomerase II at the same concentration compared to monosubstituted spermidine (B129725) counterparts. nih.govcapes.gov.bracs.org

| Conjugate Type | Relative Potency (IC₅₀) | Primary Effect | Topo II Inhibition |

| Monosubstituted | 4-fold higher (17 µM) | Cytotoxic | Less efficient than bis-spermine |

| Bis-substituted | Lower (74 µM) | Cytostatic | More efficient |

Table 3. Comparison of Monosubstituted vs. Bis-substituted Acridine-Spermine Conjugates. nih.govcapes.gov.bracs.org

Significance of Terminal Amino Groups on Conjugate Efficacy

Studies have shown that compounds with terminal primary amine groups can have their cytotoxicity and transport-targeting ability reduced in the absence of an amine oxidase inhibitor. researchgate.net In contrast, analogues with N-ethyl or N-methyl groups at the terminal position can retain their selectivity for the polyamine transporter and their cytotoxic properties. researchgate.net This suggests that modifying the terminal amino groups can lead to a better balance of transport targeting, cytotoxicity, and metabolic stability. researchgate.net

Correlation between Molecular Structure and DNA Binding Characteristics

The interaction between (9-Acridyl)-spermine conjugates and DNA is a complex process governed by the distinct structural features of both the acridine chromophore and the polyamine chain. Structure-Activity Relationship (SAR) studies reveal that the mode and affinity of DNA binding are highly dependent on the interplay between these two components.

The primary mechanism of interaction for the acridine moiety is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. researchgate.netcore.ac.ukpsu.edueurekaselect.com This intercalation induces structural changes in the DNA, such as unwinding of the helix, which can interfere with cellular processes like replication and transcription. psu.edunih.gov The spermine portion of the conjugate, being a polycation at physiological pH, engages in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.govplos.orginternationalscholarsjournals.com It can also fit within the major or minor grooves of the DNA helix. plos.orgmdpi.com

Several structural factors of the polyamine linker have been shown to modulate DNA binding affinity:

Length of the Polyamine Chain: The length of the polyamine chain connecting intercalating groups is a critical determinant of DNA binding strength. Studies on diacridines, where two acridine rings are linked by a polyamine, have shown that these bis-intercalators produce a much greater increase in the thermal stability (Tm) of DNA compared to single intercalators. nih.gov The optimal length of the linker is crucial for allowing both acridine moieties to intercalate effectively.

Charge Distribution: The number and spacing of the protonated amine groups along the spermine chain influence the strength of the electrostatic interaction with the DNA phosphate backbone. rsc.org The positive charges on the polyamine help to stabilize the DNA-ligand complex. nih.gov

Position of Acridine Substitution: The point of attachment of the polyamine chain to the acridine ring can affect binding. For instance, in related 9-aminoacridine (B1665356) derivatives, the presence of a side chain at the 4-position of the acridine ring was found to be a significant feature for strong DNA binding kinetics. oup.com

Asymmetric Binding: Studies with N¹-(Acridin-9-ylcarbonyl)spermine have demonstrated an asymmetric intercalation at homopurine sites (5'-pu-p-pu). The acridine ring intercalates between the two purine (B94841) bases, while the spermine tail interacts specifically with the phosphodiester backbone of the opposing homopyrimidine strand. rsc.org

| Structural Feature | Influence on DNA Binding | Primary Interaction Type | Reference |

|---|---|---|---|

| Acridine Ring | Primary binding motif; inserts between DNA base pairs. | Intercalation, van der Waals forces. | researchgate.neteurekaselect.com |

| Spermine Chain | Enhances binding affinity; provides anchoring. | Electrostatic interactions with phosphate backbone, groove binding. | nih.govplos.orginternationalscholarsjournals.com |

| Polyamine Chain Length (in bis-acridines) | Critically affects the ability of both rings to intercalate, significantly increasing DNA thermal stability (Tm). | Intercalation and electrostatic. | nih.gov |

| Charge Distribution | Modulates the strength of electrostatic interactions. Higher positive charge generally increases affinity. | Electrostatic. | rsc.org |

| Linker Attachment Point | Can influence binding kinetics and overall affinity. | Steric and electronic effects. | oup.com |

Correlation between Molecular Structure and Cellular Transport Mechanisms

The spermine moiety of this compound not only contributes to DNA binding but also plays a crucial role as a vector for cellular uptake. Eukaryotic cells, and particularly cancer cells, possess a specific polyamine transport system (PTS) to import natural polyamines like spermine and spermidine, which are essential for cell proliferation. researchgate.netaacrjournals.orgnih.gov Conjugating the acridine molecule to spermine allows the entire compound to be recognized and actively transported into cells via the PTS. core.ac.ukpsu.edu

This "Trojan horse" strategy is effective because many tumor types exhibit elevated PTS activity to satisfy their high demand for polyamines. researchgate.netpsu.edunih.gov This can lead to a selective accumulation of the acridine conjugate in cancer cells compared to normal cells.

The structural characteristics of the polyamine conjugate are critical for its recognition and transport by the PTS:

Competition with Natural Polyamines: The ability of acridine-polyamine conjugates to enter cells via the PTS can be demonstrated through competition assays. The uptake of the conjugate is typically inhibited by the presence of excess natural polyamines like spermine or spermidine. aacrjournals.org

Transport Deficiency: The role of the PTS in the uptake of these conjugates is further confirmed using cell lines that are deficient in polyamine transport, such as the CHO-MG mutant cell line. aacrjournals.org These cells show significantly reduced uptake and are less sensitive to the cytotoxic effects of the conjugate compared to wild-type cells with a functional PTS. aacrjournals.org

Type of Transport: The PTS is an active transport system, meaning it is energy-dependent and can move substrates against a concentration gradient. nih.govontosight.ai Ion replacement studies have suggested that polyamine uptake can be coupled to a proton gradient (H⁺-coupled) and is independent of sodium ions. nih.gov Specific transporter proteins, including those from the Solute Carrier (SLC) family, are known to mediate polyamine transport. nih.gov

The structure of the polyamine tail is therefore a key determinant of the conjugate's cellular pharmacology. While the acridine provides the DNA-targeting function, the spermine tail provides the delivery mechanism, making the structure of the linker essential for cellular entry and subsequent biological activity. acs.org

| Structural Feature | Role in Cellular Transport | Mechanism | Reference |

|---|---|---|---|

| Spermine Moiety | Acts as a vector for cellular entry. | Recognition and transport by the Polyamine Transport System (PTS). | aacrjournals.org |

| Polyamine Chain Structure | Mimics natural polyamines to enable recognition by PTS transporters. | Active transport, potentially H⁺-coupled. | nih.govnih.gov |

| Overall Conjugate Structure | Allows cytotoxic acridine to exploit the high PTS activity in tumor cells. | Selective accumulation in cancer cells ("Trojan horse" strategy). | researchgate.netpsu.edu |

Advanced Research Applications and Methodologies

Development as Fluorescent Probes and Chemosensors

(9-Acridyl)-spermine conjugates are investigated as fluorescent probes and chemosensors, particularly for the detection of biologically important polyamines. The intrinsic fluorescence of the acridine (B1665455) core is sensitive to its microenvironment, a property that is exploited in the design of sensors that signal the presence of specific analytes through changes in their fluorescence emission.

The selective detection of biogenic oligoamines like spermine (B22157) and spermidine (B129725) is crucial due to their roles in cellular processes and their association with various diseases. While research on this compound itself as a probe for these amines is not extensively detailed in the provided results, the principles of fluorescent probe design for polyamines often involve receptors that can selectively bind to these molecules. For instance, fluorescent probes for spermine and spermidine have been developed using various fluorophores coupled with recognition elements that interact with the polyamine guests. These interactions, often electrostatic and hydrogen bonding, lead to a detectable change in the fluorescence signal. The development of a tetraphenylethylene (B103901) (TPE) derivative with two carboxylic acid groups serves as an example of a fluorescent probe for spermine and spermidine. nih.govmdpi.com The interaction between the multi-cationic spermine or spermidine and the probe results in a significant enhancement of fluorescence emission. nih.gov

The design of such probes often relies on the unique charge and length of the target polyamines to achieve selectivity over other biogenic amines. mdpi.com For example, a charge-frustrated amphiphile composed of a pyrene-1,3,6-trisulfonate head group has been shown to be a fluorescent chemosensor for spermine, with good selectivity over spermidine. nih.gov Ratiometric fluorescent nanoprobes have also been developed for the visual determination of spermine and spermidine. nih.gov

Table 1: Examples of Fluorescent Probes for Biogenic Amine Detection

| Probe Type | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) | Reference |

| Tetraphenylethylene (TPE) derivative | Spermine, Spermidine | Fluorescence enhancement | 0.70 µM (Spermine), 1.17 µM (Spermidine) in urine | mdpi.com |

| Pepsin-mediated Gold Nanoclusters | Spermine | Fluorescence turn-off | 1.75 nM | researchgate.net |

| Ciprofloxacin-Tb³⁺ complex | Spermine | Fluorescence quenching | 0.17 µM | nih.gov |

| Ratiometric fluorescent nanoprobe | Spermine, Spermidine | Color variation | 0.2 µM (Spermine), 2.1 µM (Spermidine) | nih.gov |

Conjugates for Nucleic Acid Stabilization and Hybridization (e.g., ZNA® Oligos)

The conjugation of spermine to oligonucleotides has been shown to significantly enhance their affinity for complementary DNA and RNA sequences. This is the principle behind Zip Nucleic Acids (ZNA®), which are oligonucleotide-oligospermine conjugates. genelink.com The positively charged spermine tail reduces the electrostatic repulsion between the negatively charged phosphate (B84403) backbones of the interacting nucleic acid strands, thereby stabilizing the duplex. genelink.com

The oligospermine moiety is thought to facilitate the search for the complementary sequence by moving along the nucleic acid strand. genelink.com Once the target sequence is found, the spermine component helps to stabilize the resulting hybrid. These ZNA® oligos have demonstrated increased binding affinities while maintaining the ability to discriminate between matched and mismatched sequences. genelink.com The spermine modification can be introduced at either the 3' or 5' terminus of the oligonucleotide. genelink.com This enhanced stability and specificity make ZNA® oligos valuable tools in various molecular biology applications, including PCR, RT-qPCR, and miRNA detection. genelink.com While the direct conjugation of a (9-Acridyl) group to a ZNA® oligo is not detailed in the provided results, the combination of a DNA intercalator like acridine with the stabilizing properties of spermine in an oligonucleotide conjugate could potentially lead to probes with even higher affinity and stability.

Computational and Spectroscopic Methodologies in Research

A combination of computational and spectroscopic techniques is employed to investigate the interactions of this compound conjugates with biological targets, particularly DNA. These methods provide detailed insights into the binding modes, conformational changes, and energetic aspects of these interactions.

Electronic absorption (UV-Vis), fluorescence, and circular dichroism (CD) spectroscopy are powerful tools for studying the interaction of this compound with DNA. nih.govcore.ac.uknih.gov

Electronic Absorption Spectroscopy: The interaction of acridine-spermine conjugates with DNA can be monitored by changes in the UV-Vis absorption spectrum of the acridine chromophore. core.ac.ukinnspub.net Upon intercalation of the acridine moiety between the DNA base pairs, a hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift) in the absorption maxima are typically observed. core.ac.uk These spectral changes can be used to determine binding parameters such as the binding constant and the number of binding sites.

Fluorescence Spectroscopy: The fluorescence of the acridine moiety is also sensitive to its environment. nih.gov The fluorescence of an acridine-spermine conjugate can be quenched upon binding to DNA. This quenching can be used to study the binding affinity and to perform competitive binding assays. For example, the displacement of a fluorescent DNA intercalator like ethidium (B1194527) bromide by the acridine-spermine conjugate can be monitored by the decrease in the fluorescence of the displaced dye. core.ac.uk

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for probing the conformational changes in DNA upon ligand binding. mdpi.comnih.gov The CD spectrum of DNA is sensitive to its secondary structure. The intercalation of the acridine moiety of this compound into the DNA double helix induces changes in the CD spectrum of both the DNA and the acridine chromophore. nih.govnih.gov The appearance of an induced CD signal for the bound achiral acridine molecule provides strong evidence for intercalation. nih.gov The nature and magnitude of the changes in the DNA CD bands can provide information about the specific binding mode and the extent of conformational changes in the DNA structure. nih.govmdpi.com

Table 2: Spectroscopic Changes Observed Upon Interaction of Acridine-Spermine Conjugates with DNA

| Spectroscopic Technique | Observed Changes | Information Gained | References |

| Electronic Absorption (UV-Vis) | Hypochromism and Bathochromic (red) shift | Evidence of intercalation, binding affinity, stoichiometry | core.ac.uk |

| Fluorescence Emission | Fluorescence quenching or enhancement | Binding affinity, competitive binding | core.ac.uknih.gov |

| Circular Dichroism (CD) | Changes in intrinsic DNA CD bands, appearance of induced CD for acridine | Conformational changes in DNA, binding mode, orientation of the intercalated chromophore | nih.govnih.govnih.gov |

Raman Spectroscopy

Raman spectroscopy has been employed as a valuable technique to probe the vibrational and electronic properties of this compound and its interactions with biological macromolecules. nih.gov Spectroscopic studies of solutions containing the this compound conjugate and double-stranded oligonucleotides have provided insights into the nature of their binding. nih.gov In a study investigating the interaction of an acridine-spermine conjugate with DNA, Raman spectroscopy was used alongside other techniques to characterize the binding. nih.gov The vibrational transitions of the conjugate in an aqueous solution were reliably assigned through these spectroscopic methods, supported by quantum-chemical calculations. core.ac.uk

Changes in the Raman spectra of both the this compound molecule and the DNA upon complex formation can reveal specific points of interaction. For instance, shifts in the vibrational modes of the acridine ring can indicate intercalation between DNA base pairs. Similarly, alterations in the DNA backbone or base vibrations can provide evidence of conformational changes induced by the binding of the conjugate. The use of Surface-Enhanced Raman Spectroscopy (SERS) has also been noted in studies of related molecules, which can provide enhanced signals for molecules adsorbed on metallic surfaces, offering greater sensitivity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations (QM/MM)

Molecular dynamics (MD) simulations, particularly those employing a hybrid quantum mechanics/molecular mechanics (QM/MM) approach, have been instrumental in elucidating the dynamic behavior of this compound when interacting with DNA. nih.govcore.ac.uk This methodology allows for a detailed and accurate description of the system by treating the electronically active part of the molecule (the acridine moiety) with quantum mechanics, while the rest of the system, including the spermine tail, the DNA, and the surrounding solvent, is described using classical molecular mechanics force fields. core.ac.uk

In a notable study, MD calculations were performed based on previously docked structures of an acridine-spermine conjugate with both adenine-thymine (A-T) and guanine-cytosine (G-C) rich oligonucleotide sequences. nih.govcore.ac.uk The QM/MM approach ensured that the conjugate was consistently described as a quantum system throughout the simulation. core.ac.uk The entire system, including the conjugate-oligonucleotide complex, was placed in a simulation box with water molecules and sodium ions to maintain electrical neutrality. core.ac.uk These simulations provided a dynamic view of the intercalation process and the stability of the resulting complex, validating experimental data and demonstrating how the conjugation of spermine to acridine modulates the interaction with DNA. nih.govcore.ac.uk

Density Functional Theory (DFT) and Quantum-Chemical Calculations

Density Functional Theory (DFT) and other ab initio quantum-chemical calculations are powerful tools for understanding the electronic and vibrational properties of this compound. nih.gov These computational methods have been used to describe the spectroscopic characteristics of the conjugate by modeling a related compound, 9-amidoacridine. nih.govcore.ac.uk Such calculations provide a reliable assignment of the electronic and vibrational transitions observed experimentally in techniques like Raman spectroscopy. core.ac.uk

DFT calculations, often using functionals like B3LYP, can accurately predict molecular geometries, vibrational frequencies, and electronic structures. nih.govnih.gov For acridine and its derivatives, DFT has been successfully used to investigate their structural parameters and vibrational spectra, showing good agreement with experimental data. nih.gov These theoretical approaches are crucial for interpreting experimental results and providing a deeper understanding of the molecular properties that govern the interaction of this compound with its biological targets. The insights gained from these calculations help in understanding the nature of the binding forces between the ligand and DNA.

Thermal Denaturation Studies of DNA Complexes

Thermal denaturation studies are a fundamental method for assessing the stability of DNA complexes with ligands like this compound. These experiments typically involve monitoring the absorbance of UV light by the DNA solution as the temperature is increased. The temperature at which half of the double-stranded DNA has dissociated into single strands is known as the melting temperature (Tm). An increase in the Tm of DNA in the presence of a ligand indicates that the ligand stabilizes the double helix.